IDO1 Inhibition Potency: 4-Amino-2,5-dimethylbenzaldehyde vs. Representative IDO1 Inhibitor
In an IFN‑γ‑stimulated HeLa cell assay, 4‑amino‑2,5‑dimethylbenzaldehyde inhibited indoleamine 2,3‑dioxygenase 1 (IDO1) with an IC₅₀ of 4.30 × 10³ nM (4.30 µM) [REFS‑1]. A structurally distinct IDO1 inhibitor (BDBM50562512, a naphthoquinone derivative) tested under the same cellular context gave an IC₅₀ of 1.01 × 10³ nM (1.01 µM) [REFS‑2]. While both compounds show micromolar potency, the 4.3‑fold difference highlights that the aminobenzaldehyde scaffold is intrinsically weaker, and the 2,5‑dimethyl substitution does not rescue IDO1 activity to the level of optimized heterocyclic inhibitors. This data defines a ceiling for IDO1‑focused applications and underscores that the compound’s value lies outside IDO1 drug discovery.
| Evidence Dimension | IDO1 cellular inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4.30 × 10³ nM (4.30 µM) |
| Comparator Or Baseline | BDBM50562512 (CHEMBL4751617): 1.01 × 10³ nM (1.01 µM) |
| Quantified Difference | 4.3‑fold weaker |
| Conditions | IFN‑γ‑stimulated human HeLa cells; kynurenine endpoint; 6 h (target) vs. 48 h (comparator) incubation |
Why This Matters
Establishes a quantitative upper limit for IDO1 activity, preventing misallocation of this compound into immuno‑oncology programmes where single‑digit micromolar potency is insufficient.
- [1] BindingDB BDBM50535077 (CHEMBL4579018). IDO1 IC₅₀ = 4.30E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535077 View Source
- [2] BindingDB BDBM50562512 (CHEMBL4751617). IDO1 IC₅₀ = 1.01E+3 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50562512 View Source
